N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE

Descripción general

Descripción

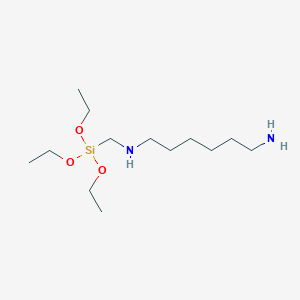

N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE: is an organosilicon compound. Its structure contains a silicon atom and a nitrogen atom, as well as a 6-aminohexyl and an aminomethyl functional group, and three ethoxy side chains . This compound is known for its versatility and stability, making it valuable in various chemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE is often prepared by silanization. A common synthetic method involves the reaction of aminohexyltriethoxysilane with formaldehyde in the presence of ammonia . This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters and the use of high-purity reagents to achieve consistent quality and high yield .

Análisis De Reacciones Químicas

Hydrolysis of Ethoxysilane Groups

AHAMTES undergoes hydrolysis in the presence of water, converting ethoxy groups (–OCH₂CH₃) into silanol (–SiOH) intermediates. This reaction is pH-dependent and influenced by intramolecular interactions:

Key Findings:

-

Reactivity in aqueous media :

AHAMTES exhibits slower hydrolysis compared to 3-aminopropyltriethoxysilane (APTES) due to steric hindrance from its longer alkyl chain, which reduces intramolecular amine catalysis . -

Hydrolytic stability :

Silane layers derived from AHAMTES retain >80% functionality after 24 hours in water, whereas APTES layers degrade completely under similar conditions .

| Condition | AHAMTES Stability (%) | APTES Stability (%) |

|---|---|---|

| Pure water (24 h, 25°C) | 82 ± 3 | 0 |

| pH 7 buffer (24 h, 25°C) | 78 ± 5 | 0 |

| pH 10 buffer (24 h, 25°C) | 65 ± 4 | 0 |

Condensation and Siloxane Bond Formation

Hydrolyzed AHAMTES condenses with hydroxylated surfaces (e.g., silica, glass) to form stable siloxane (–Si–O–Si–) bonds. This reaction is critical for covalent surface attachment:

Key Findings:

-

Density of silane layers :

AHAMTES forms denser monolayers (≈2.1 molecules/nm²) when prepared in anhydrous toluene at 80°C compared to vapor-phase deposition (≈1.6 molecules/nm²) . -

Thermal activation :

Post-silanization oven drying at 110°C enhances crosslinking, increasing hydrolytic stability by 30% .

Amine-Driven Catalysis and Stability

The primary and secondary amines in AHAMTES influence both its reactivity and stability:

Reaction Pathways:

-

Intramolecular catalysis :

Shorter-chain aminosilanes (e.g., APTES) allow amine groups to coordinate with silicon, forming five-membered cyclic intermediates that accelerate hydrolysis. AHAMTES’s extended hexyl linker prevents this interaction, reducing self-catalyzed degradation . -

Interfacial interactions :

The diamino group enables covalent bonding with epoxy, isocyanate, or aldehyde-functionalized polymers, enhancing adhesion in composite materials .

Surface Grafting and Functionalization

AHAMTES acts as a coupling agent between inorganic substrates and organic matrices. Its dual functionality enables:

-

Bioconjugation :

Reacts with carboxyl or aldehyde groups in biomolecules (e.g., proteins, DNA) via Schiff base formation or amide bonding . -

Polymer compatibility :

Grafts to polyurethanes, epoxies, and polyesters through nucleophilic reactions at the amine sites .

Comparative Reactivity with Other Aminosilanes

AHAMTES’s reactivity differs markedly from structurally similar silanes:

| Property | AHAMTES | APTES | AEAPTES (G2 Silane) |

|---|---|---|---|

| Hydrolysis Rate (k, h⁻¹) | 0.05 ± 0.01 | 0.35 ± 0.03 | 0.12 ± 0.02 |

| Surface Coverage (molecules/nm²) | 2.1 ± 0.2 | 3.5 ± 0.3 | 1.8 ± 0.2 |

| Hydrolytic Stability (24 h) | 82% | 0% | 75% |

Degradation Mechanisms

AHAMTES degrades via two pathways under extreme conditions:

Aplicaciones Científicas De Investigación

Drug Delivery Systems

AHAMTES has been utilized in the development of drug delivery systems, particularly in the functionalization of mesoporous silica nanoparticles (MSNs). A study investigated the kinetic release of Rhodamine B from MSNs modified with AHAMTES. The results indicated that the presence of AHAMTES enhanced steric diffusion resistance, leading to lower release rates compared to unmodified silica .

Key Findings:

- Release Mechanism : Simple diffusion was the dominant mechanism for drug release.

- Influence on Release Rates : Higher amounts of Rhodamine B correlated with increased release rates.

- Release Profiles : Fitted well to the Higuchi model, indicating controlled release behavior.

| Parameter | Value |

|---|---|

| Drug Model | Rhodamine B |

| Release Mechanism | Simple diffusion |

| Kinetic Model | Higuchi model |

Surface Modification for Biosensing

AHAMTES has been applied in biosensing technologies, particularly in the immobilization of biomolecules on solid supports. In a comparative study involving molecularly imprinted polymers (MIPs), AHAMTES was used to immobilize peptides on glass beads. The binding affinity and specificity were assessed using surface plasmon resonance (SPR), showing excellent performance compared to other silanes .

Case Study Insights:

- Binding Affinity : MIPs prepared with AHAMTES exhibited a dissociation constant () of approximately 2.5 nM for specific peptides.

- Non-specific Binding : Lower affinity for scrambled peptides indicated high specificity.

| Silane Used | Specific Peptide (nM) | Scrambled Peptide (nM) |

|---|---|---|

| AHAMTES | 2.5 | 676 |

| IPTMS | 2.3 | 766 |

Coupling Agent in Composite Materials

In composite materials, AHAMTES serves as a coupling agent that enhances adhesion between different phases. Its ability to modify interfacial characteristics allows for improved mechanical properties and durability of composites used in coatings and adhesives .

Mecanismo De Acción

The mechanism of action of N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE primarily involves its ability to form siloxane bonds through hydrolysis and condensation reactions. These reactions enable the compound to modify surfaces, enhance adhesion, and contribute to the stability of polymers and coatings . The molecular targets include silicon and oxygen atoms, which participate in forming stable siloxane networks .

Comparación Con Compuestos Similares

- N-(6-Aminohexyl)aminomethyltriethoxysilane

- N’- (triethoxysilylmethyl)hexane-1,6-diamine

- Silane, ((6-aminohexyl)aminomethyl)triethoxy-

Uniqueness: this compound stands out due to its specific functional groups that allow for versatile chemical reactions and applications. Its ability to form stable siloxane bonds and modify surfaces makes it unique compared to other similar organosilicon compounds .

Actividad Biológica

N-(6-Aminohexyl)aminomethyltriethoxysilane (AHAMTES) is a silane coupling agent with significant potential in various biological applications due to its unique chemical structure. The compound features a long-chain amino functionality and triethoxy groups, which enhance its reactivity and compatibility with both organic and inorganic materials. This article explores its biological activity, including its interactions with biomolecules, applications in drug delivery systems, and potential therapeutic uses.

Chemical Structure and Properties

AHAMTES is characterized by its dual functional groups:

- Triethoxysilane Group : This group allows for the formation of stable bonds with siliceous surfaces, facilitating surface modification.

- Amino Group : The presence of amino groups enables interactions with various biomolecules, enhancing biocompatibility and functionalization capabilities.

The general formula can be represented as:

Mechanisms of Biological Activity

AHAMTES exhibits biological activity primarily through:

- Biomolecule Immobilization : It can immobilize proteins, enzymes, and nucleic acids on surfaces, which is critical for biosensor development and tissue engineering applications .

- Drug Delivery Systems : AHAMTES has been incorporated into mesoporous silica nanoparticles (MSNs) to create stimuli-responsive drug delivery systems. For example, nanoparticles grafted with AHAMTES have been used to release doxorubicin (DOX) in response to external stimuli such as pH changes or magnetic fields .

1. Surface Modification

AHAMTES has been utilized for modifying surfaces to enhance adhesion between organic materials and inorganic substrates. This is particularly beneficial in creating hybrid materials for biomedical applications, where the interface's integrity is crucial .

2. Drug Delivery Systems

Recent studies have demonstrated the effectiveness of AHAMTES in drug delivery applications:

- Nanoparticles : Research involving core-shell MSNs grafted with AHAMTES showed successful loading and controlled release of therapeutic agents like Rhodamine B and DOX. The release mechanism was found to be pH-dependent, allowing for targeted therapy in cancer cells .

- Antibacterial Applications : AHAMTES-modified scaffolds have shown promising results in delivering nitric oxide (NO), exhibiting significant antibacterial properties against pathogens such as Staphylococcus aureus while maintaining biocompatibility with mammalian cells .

Case Study 1: Drug Release Mechanism

In a study investigating the use of AHAMTES in drug delivery systems, researchers synthesized nanoparticles that could release DOX upon exposure to oscillating magnetic fields. The local heating generated by the iron oxide core facilitated the release of the drug from the silica pores, demonstrating a novel approach to controlled drug release .

Case Study 2: Antibacterial Efficacy

Another study focused on the development of a nitric oxide-releasing scaffold using AHAMTES. This scaffold exhibited a remarkable killing efficiency against Gram-positive bacteria while showing no cytotoxic effects on mouse fibroblast cells. This highlights AHAMTES's potential in wound healing and infection control applications .

Comparative Analysis of Similar Compounds

| Compound Name | Functional Groups | Primary Application | Biological Activity |

|---|---|---|---|

| This compound (AHAMTES) | Amino, Triethoxy | Surface modification, Drug delivery | Biomolecule immobilization |

| N-(6-Aminohexyl)aminopropyltrimethoxysilane | Amino, Trimethoxy | Surface functionalization | Enhanced adhesion |

| 3-Aminopropyltriethoxysilane | Amino, Triethoxy | Adhesion promotion | Limited biological activity |

Propiedades

IUPAC Name |

N'-(triethoxysilylmethyl)hexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32N2O3Si/c1-4-16-19(17-5-2,18-6-3)13-15-12-10-8-7-9-11-14/h15H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQTYXHHYIJDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CNCCCCCCN)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32N2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164751 | |

| Record name | 1,6-Hexanediamine, N-((triethoxysilyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15129-36-9 | |

| Record name | N1-[(Triethoxysilyl)methyl]-1,6-hexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15129-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexanediamine, N-((triethoxysilyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015129369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediamine, N-((triethoxysilyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(6-Aminohexyl)aminomethyltriethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.